4,4'-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile
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Overview
Description
4,4’-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile is a complex organic compound featuring a pyrimidine core substituted with methyl and benzonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile typically involves multiple steps. One common approach includes the nucleophilic substitution of a pyrimidine derivative with thiol-containing intermediates, followed by further functionalization to introduce the benzonitrile groups . The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4,4’-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4,4’-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-[(6-Bromopyrido[2,3-d]pyrimidine-2,4-diyl)bis(2,6-dimethylmorpholine)]: A compound with a similar pyrimidine core but different substituents, showing distinct biological activities.
4,6-Dimethylpyrimidine: A simpler pyrimidine derivative used in various synthetic applications.
Uniqueness
4,4’-[(6-Methylpyrimidine-2,4-diyl)bis(sulfanediylmethanediyl)]dibenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[[2-[(4-cyanophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4S2/c1-15-10-20(26-13-18-6-2-16(11-22)3-7-18)25-21(24-15)27-14-19-8-4-17(12-23)5-9-19/h2-10H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJBDSLKTYNKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)C#N)SCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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